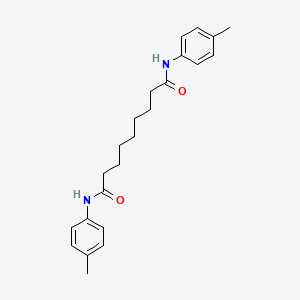![molecular formula C24H40N2O4S2 B15021142 2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring system, which is fused with a dihydro structure and substituted with bis(octane-1-sulfonyl)methylidene groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzodiazole precursor with octane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the bis(octane-1-sulfonyl) intermediate. This intermediate is then subjected to a condensation reaction with formaldehyde or a similar aldehyde to introduce the methylidene group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzodiazole derivatives.
科学研究应用
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one: A compound with a similar sulfonyl and methylidene substitution pattern but with a quinolinone ring system.
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine: Another heterocyclic compound with sulfonyl and methylidene groups, but with an indole-quinazoline ring system.
Uniqueness
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole ring system and the presence of bis(octane-1-sulfonyl)methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H40N2O4S2 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
2-[bis(octylsulfonyl)methylidene]-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C24H40N2O4S2/c1-3-5-7-9-11-15-19-31(27,28)24(23-25-21-17-13-14-18-22(21)26-23)32(29,30)20-16-12-10-8-6-4-2/h13-14,17-18,25-26H,3-12,15-16,19-20H2,1-2H3 |
InChI 键 |
KHUBBHGFCASVFH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCS(=O)(=O)C(=C1NC2=CC=CC=C2N1)S(=O)(=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![N-(4-methoxyphenyl)-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15021068.png)
![4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15021083.png)
![Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B15021085.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![3-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B15021124.png)
![2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15021134.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B15021137.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15021138.png)
